9-[(3-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound featuring a fused triazolopurine-dione core. Its structure includes a 3-chlorophenylmethyl group at position 9 and a 4-methylphenyl substituent at position 3, contributing to its unique physicochemical and biological properties. Its synthesis likely involves multi-step reactions, including cyclization and functionalization steps, as inferred from analogous triazolo-containing compounds .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-6-8-14(9-7-12)17-24-25-20-27(11-13-4-3-5-15(22)10-13)16-18(29)23-21(30)26(2)19(16)28(17)20/h3-10H,11H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZSGDVMAQWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenylmethyl group in the target compound enhances lipophilicity (logP ~3.8) compared to methoxy-substituted analogues (logP ~4.2) . Chlorine’s electronegativity may also promote halogen bonding in biological targets.
Chirality and Enantiomeric Activity
If chiral centers exist (e.g., at the triazolo-purine junction), enantiomers could display divergent biological activities. For example:
- The S-enantiomer of fluoxetine is 9.4× more toxic than the R-form in aquatic organisms .
- Analogous triazolopurines with chiral centers may show similar stereospecific effects, though environmental degradation studies often overlook enantiomeric ratios .
Environmental Persistence and Degradation
- Chlorinated Aromatics : The 3-chlorophenyl group may reduce photodegradation rates compared to methoxy or methyl groups, increasing environmental persistence .
- Hydrogen Bonding: The dione moiety (H-bond acceptors) could enhance solubility (~0.1 mg/L predicted) versus non-polar analogues, affecting adsorption in wastewater treatment .
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